REACTION_SMILES
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[C:13](=[S:14])=[S:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:1][CH:2]([CH2:3][CH:4]([CH2:5][OH:6])[NH:7][CH2:8][CH:9]([CH3:10])[CH3:11])[CH3:12].[CH3:22][C:23](=[O:24])[CH2:25][CH3:26].[Cs+:20].[Cs+:21]>>[CH3:1][CH:2]([CH2:3][CH:4]1[CH2:5][S:15][C:13](=[S:14])[N:7]1[CH2:8][CH:9]([CH3:10])[CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CNC(CO)CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
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CC(C)CC1CSC(=S)N1CC(C)C
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Type
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product
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Smiles
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CC(C)CC1CSC(=S)N1CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |